

physical properties of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyano-5-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1465931

[Get Quote](#)

An In-depth Technical Guide to 2-Cyano-5-methoxybenzene-1-sulfonyl chloride

This guide provides a comprehensive overview of the physical properties, chemical behavior, and handling of **2-Cyano-5-methoxybenzene-1-sulfonyl chloride**. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key technical data with practical insights to support its application in advanced organic synthesis.

Introduction: A Versatile Synthetic Building Block

2-Cyano-5-methoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl compound distinguished by a unique arrangement of functional groups: a reactive sulfonyl chloride, an electron-withdrawing nitrile (cyano) group, and an electron-donating methoxy group. This specific substitution pattern imparts a nuanced reactivity profile, making it a valuable intermediate for the synthesis of complex molecules, particularly sulfonamide derivatives, which are a cornerstone of many therapeutic agents.^[1] The interplay between the electronic properties of its substituents allows for selective transformations, positioning it as a strategic tool in the design of novel chemical entities.^[1]

Chemical and Physical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its effective use in experimental design. The core identification and property data are summarized below.

Core Identification

Identifier	Value	Source
IUPAC Name	2-cyano-5-methoxybenzenesulfonyl chloride	[1] [2]
CAS Number	1261573-04-9	[1] [3]
Molecular Formula	C ₈ H ₆ CINO ₃ S	[1] [3]
Molecular Weight	231.66 g/mol	[1] [3]
InChIKey	CFOVDTUMIVSQGA-UHFFFAOYSA-N	[1] [2]

Physicochemical Data

While extensive experimental data for this specific isomer is not widely published, key physical properties have been predicted through computational models. These values serve as a reliable guide for experimental planning.

Property	Value	Notes
Boiling Point	405.5 ± 35.0 °C	Predicted
Density	1.50 ± 0.1 g/cm ³	Predicted
Appearance	Off-white to light yellow solid	Inferred from related compounds [4]
Melting Point	Not experimentally determined	The related isomer, 4-Cyano-2-methoxybenzenesulfonyl chloride, has a reported melting point of 114–116 °C. [5]
Solubility	Not experimentally determined	Expected to be soluble in common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.

```
digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
```

```
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
```

```
// Atom nodes
N1 [label="N", pos="2.8,0.5!"];
C1 [label="C", pos="2.2,0.8!"];
C2 [label="C", pos="1.5,0!"];
C3 [label="C", pos="0.5,0.3!"];
C4 [label="C", pos="0.2,-0.8!"];
C5 [label="C", pos="0.9,-1.6!"];
C6 [label="C", pos="1.9,-1.2!"];
S1 [label="S", pos="-0.5,-2.2!"];
O1 [label="O", pos="-0.2,-3.2!"];
O2 [label="O", pos="-1.5,-2.5!"];
Cl1 [label="Cl", pos="0.2,-1.2!"];
O3 [label="O", pos="2.5,-2.0!"];
C7 [label="C", pos="3.5,-2.3!"];
```

```
// Re-positioning for clarity
C2 -> C3 [dir=none];
C3 -> C4 [dir=none];
C4 -> C5 [dir=none];
C5 -> C6 [dir=none];
C6 -> C2 [dir=none];
C2 -> C1 [dir=none];
C1 -> N1 [label="≡", len=0.5];
C3 -> S1 [dir=none];
S1 -> O1 [label="="];
S1 -> O2 [label="="];
S1 -> Cl1;
C6 -> O3 [dir=none];
O3 -> C7;
```

```
// Dummy nodes for aromatic ring
A1 [pos="1.2,-0.4!", shape=point];
A1 -> C2 [style=invis];
A1 -> C3 [style=invis];
A1 -> C4 [style=invis];
A1 -> C5 [style=invis];
A1 -> C6 [style=invis];
```

```
// Customizing node appearances
N1 [fontcolor="#202124"];
C1 [fontcolor="#202124"];
C2 [fontcolor="#202124"];
C3 [fontcolor="#202124"];
C4 [fontcolor="#202124"];
C5 [fontcolor="#202124"];
C6 [fontcolor="#202124"];
S1 [fontcolor="#202124"];
O1 [fontcolor="#202124"];
O2 [fontcolor="#202124"];
Cl1 [fontcolor="#202124"];
O3 [fontcolor="#202124"];
C7 [fontcolor="#202124"];
}
```

Caption: Molecular structure of **2-Cyano-5-methoxybenzene-1-sulfonyl chloride**.

Reactivity, Stability, and Handling

Chemical Reactivity

The synthetic utility of this reagent is dominated by the electrophilic nature of the sulfonyl chloride group.^[1] It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.^[1] This reaction is the cornerstone of its application in medicinal chemistry.

The presence of the ortho-cyano group and meta-methoxy group modifies the reactivity of the sulfonyl chloride:

- Cyano Group (ortho): As a potent electron-withdrawing group, it increases the electrophilicity of the sulfur atom, potentially accelerating the rate of nucleophilic attack.
- Methoxy Group (meta to Cyano, para to Sulfonyl): As an electron-donating group, it can influence the electronic distribution within the benzene ring. Its position makes the compound less prone to hydrolysis compared to analogs lacking this group.[\[1\]](#)

Stability and Storage

2-Cyano-5-methoxybenzene-1-sulfonyl chloride is sensitive to moisture due to the hydrolytic potential of the sulfonyl chloride moiety. It exhibits moderate thermal stability, with decomposition noted at temperatures around 200°C.[\[1\]](#)

- Storage Conditions: To ensure its integrity, the compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[\[1\]](#) Recommended storage is in a cool, dry place, typically at 2-8°C.[\[1\]](#)

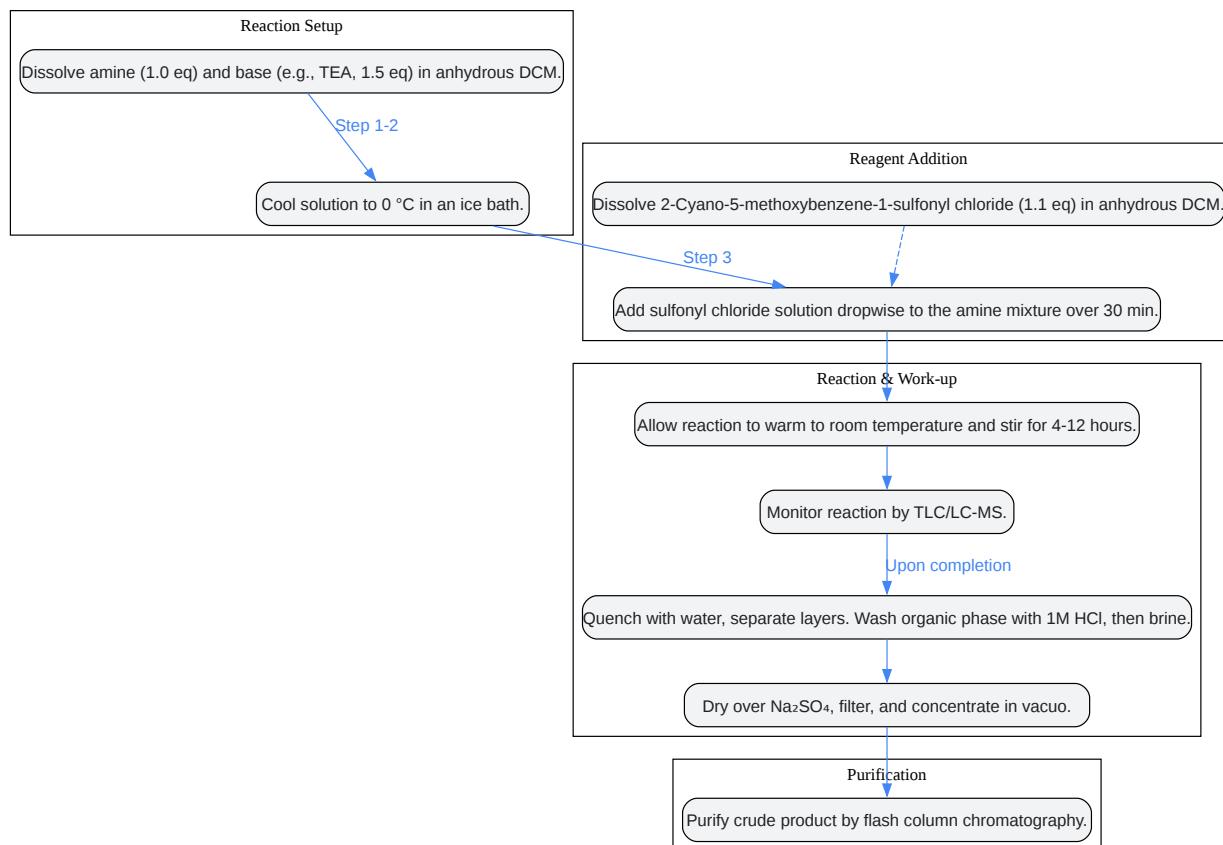
Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the reagent. While a full, verified dataset for **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** is not publicly available, the characterization data for the closely related isomer, 4-Cyano-2-methoxybenzenesulfonyl chloride, is provided below for illustrative purposes.[\[5\]](#) Researchers should expect similar characteristic peaks, with predictable shifts in the aromatic region of the NMR spectra due to the different substituent positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Illustrative Data)

- ^1H NMR (400 MHz, CDCl_3) δ : 8.09 (d, J = 8.2 Hz, 1H), 7.44–7.38 (m, 2H), 4.13 (s, 3H).[\[5\]](#)
- ^{13}C NMR (101 MHz, CDCl_3) δ : 157.4, 135.3, 130.7, 123.9, 120.4, 116.8, 57.4.[\[5\]](#)

Note: This data is for the isomer 4-Cyano-2-methoxybenzenesulfonyl chloride (CAS 1613238-33-3) and is presented for comparative and reference purposes only.


Infrared (IR) Spectroscopy

Characteristic IR absorption bands are expected for the key functional groups:

- Nitrile (C≡N stretch): A sharp, medium-intensity band around 2230-2240 cm^{-1} .
- Sulfonyl Chloride (S=O stretch): Two strong bands, typically appearing near 1375 cm^{-1} (asymmetric) and 1185 cm^{-1} (symmetric).
- Aromatic C-H stretch: Above 3000 cm^{-1} .
- C-O-C stretch (methoxy): Around 1250 cm^{-1} (asymmetric) and 1040 cm^{-1} (symmetric).

Experimental Protocol: Synthesis of a Sulfonamide

The reaction of a sulfonyl chloride with an amine is a fundamental transformation in drug discovery. The following protocol provides a representative, step-by-step methodology for the synthesis of a generic sulfonamide using **2-Cyano-5-methoxybenzene-1-sulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical sulfonamide synthesis.

Methodology:

- Preparation: To a round-bottom flask charged with a magnetic stir bar, add the desired primary or secondary amine (1.0 equivalent) and an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Basification: Add a suitable base, such as triethylamine (TEA, 1.5 equivalents) or pyridine, to the solution. Cool the mixture to 0 °C using an ice-water bath.
- Reagent Addition: In a separate flask, dissolve **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** (1.05-1.1 equivalents) in a minimal amount of the same anhydrous solvent.
- Reaction: Add the sulfonyl chloride solution dropwise to the stirring amine mixture over 20-30 minutes, maintaining the temperature at 0 °C.
- Incubation: Once the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

Safety and Hazard Information

2-Cyano-5-methoxybenzene-1-sulfonyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazard Classification: Classified as a Dangerous Good, UN 3261, Class 8 (Corrosive).[\[1\]](#)
- GHS Hazard Statements:

- H314: Causes severe skin burns and eye damage.[6][7]
- Precautionary Statements:
 - P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
 - P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling Recommendations: All manipulations should be performed in a well-ventilated chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

Conclusion

2-Cyano-5-methoxybenzene-1-sulfonyl chloride serves as a highly functionalized and reactive building block for organic synthesis. Its distinct electronic and structural features make it an asset for constructing sulfonamide-containing target molecules in pharmaceutical and materials science research. Adherence to strict safety and handling protocols is essential for its use. While a complete set of experimental physical data is not broadly available, the provided information, including data from closely related analogs, offers a robust foundation for its successful application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyano-5-methoxybenzene-1-sulfonyl chloride|CAS 1261573-04-9 [benchchem.com]
- 2. PubChemLite - 2-cyano-5-methoxybenzene-1-sulfonyl chloride (C8H6CINO3S) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]

- 4. 2-chloro-5-Methoxybenzene-1-sulfonyl chloride CAS#: 201935-41-3 [amp.chemicalbook.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. echemi.com [echemi.com]
- 7. 201935-41-3 Cas No. | 2-Chloro-5-methoxybenzenesulfonyl chloride | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [physical properties of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1465931#physical-properties-of-2-cyano-5-methoxybenzene-1-sulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com